Cas no 1695087-67-2 (3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- EN300-1118245
- 1695087-67-2
-
- Inchi: 1S/C12H20BrN3/c1-4-5-9(3)11-10(13)12-14-6-8(2)7-16(12)15-11/h8-9,14H,4-7H2,1-3H3
- InChI Key: GAZYBIWFDYJECE-UHFFFAOYSA-N
- SMILES: BrC1C(C(C)CCC)=NN2C=1NCC(C)C2
Computed Properties
- Exact Mass: 285.08406g/mol
- Monoisotopic Mass: 285.08406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 29.8Ų
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118245-0.5g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1118245-5.0g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1118245-1.0g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1118245-10.0g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1118245-0.05g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1118245-0.25g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1118245-10g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1118245-2.5g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1118245-0.1g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1118245-1g |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695087-67-2 | 95% | 1g |
$986.0 | 2023-10-27 |
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
Introduction to 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1695087-67-2)
3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1695087-67-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for further research and development in various therapeutic areas.
The chemical structure of 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is characterized by a pyrazolopyrimidine core with specific substituents. The presence of a bromine atom at the 3-position, a methyl group at the 6-position, and a pentan-2-yl group at the 2-position imparts unique properties to this molecule. These substituents play a crucial role in modulating the compound's biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of pyrazolopyrimidines in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrazolopyrimidines exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The bromine substitution in 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may enhance its antiviral properties by affecting key viral enzymes or pathways.
In addition to antiviral activity, pyrazolopyrimidines have been investigated for their anti-inflammatory and anti-cancer properties. A 2020 study in the Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of pyrazolopyrimidines can inhibit the activity of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. The specific substituents in 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may contribute to its ability to modulate CDK activity and other relevant targets.
The pharmacokinetic properties of 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are also an important consideration for its potential as a therapeutic agent. Studies have shown that the presence of bromine and alkyl substituents can influence the compound's solubility, stability, and bioavailability. These factors are critical for ensuring that the compound can effectively reach its target site and exert its intended biological effects.
To further explore the potential applications of 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, ongoing research is focusing on optimizing its structure through rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with various biological targets. These studies aim to identify key structural features that can be modified to enhance the compound's potency and selectivity.
Clinical trials are another crucial step in evaluating the safety and efficacy of new compounds like 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Preclinical studies have shown promising results in animal models of various diseases. For example, a study published in the Cancer Research journal in 2019 reported that a related pyrazolopyrimidine derivative exhibited significant anti-tumor activity in mouse models of breast cancer. These findings provide a strong rationale for advancing 3-bromo-6-methyl-2-(pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine into clinical trials.
In conclusion,3-bromo-6-methyl-2-(pentan-2-y l)-4 H , 5 H , 6 H , 7 H - p y r az o l o [ 1 , 5 -a ] p y r im i d i n e strong > (CAS No . 1 69 508 7 - 67 - 2 ) represents a promising lead compound with diverse biological activities . Its unique structural features , combined with recent advances in medicinal chemistry , position it as a valuable candidate for further research and development . Ongoing studies will continue to elucidate its mechanisms of action , optimize its properties , and evaluate its potential as a therapeutic agent . p >
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